3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
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Overview
Description
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds with a piperazine structure have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structure and the known interactions of similar compounds, it can be inferred that this compound might interact with its targets (like alpha1-adrenergic receptors) and induce changes in the receptor activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound might affect the biochemical pathways related to these conditions.
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds might have good bioavailability and could be effectively absorbed and distributed in the body.
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound might have effects on the neurological conditions associated with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides.
Coupling with Thiophene Carboxamide: The final step involves coupling the piperazine derivative with thiophene-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyphenyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: It is used in studies exploring its antimicrobial, antiviral, and anticancer activities.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): Shares a similar piperazine and methoxyphenyl structure but differs in its overall molecular framework.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with stimulant effects.
4-(3-Methoxyphenyl)piperazin-1-yl Derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is unique due to its combination of a piperazine ring, methoxyphenyl group, and thiophene carboxamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-7-18(8-10-19)24-12-14-25(15-13-24)31(27,28)20-11-16-30-21(20)22(26)23-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOROALXTVETJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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